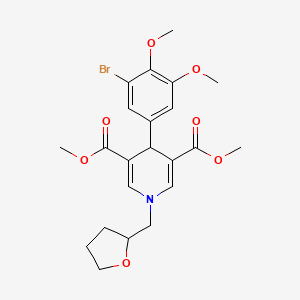
Dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
説明
Dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C22H26BrNO7 and its molecular weight is 496.3 g/mol. The purity is usually 95%.
The exact mass of the compound dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate is 495.08926 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enantioselective Synthesis
One of the key research applications of 1,4-dihydropyridine derivatives, similar to the compound , involves the enantioselective synthesis using biocatalysts. For example, Sobolev et al. (2002) demonstrated the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters. This study showcases the potential of such compounds in asymmetric synthesis, highlighting the importance of structural modifications to enhance enantioselective reactions (Sobolev et al., 2002).
Electrophilic Substitution Reactions
Another area of interest is the investigation of electrophilic substitution reactions, as demonstrated by Oleinik et al. (1982). Their work on the synthesis and electrophilic substitution reactions of 2-aryl-3,4-bis(carbomethoxy)furans, which shares a connection with the furan component of the compound , explores how structural elements influence reactivity under different conditions, such as bromination and nitration (Oleinik et al., 1982).
Synthesis and Crystallography
The synthesis and crystallographic analysis of related dihydropyridine derivatives also represent a significant research application. Jasinski et al. (2013) focused on the synthesis and crystal structures of new dihydropyridine derivatives, providing valuable insights into the molecular structures and interactions within the crystal lattice, which are crucial for understanding the properties and potential applications of these compounds (Jasinski et al., 2013).
High-Pressure Reactions
Research by Matsumoto et al. (1978) on the high-pressure reaction of 2-halogenopyridines with dimethyl acetylenedicarboxylate sheds light on the reactivity of pyridine derivatives (analogous to the core structure of the queried compound) under extreme conditions. This study highlights the potential of high-pressure conditions to facilitate reactions that are otherwise unfeasible at atmospheric pressure, opening up new pathways for synthesizing complex heterocyclic compounds (Matsumoto et al., 1978).
特性
IUPAC Name |
dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-(oxolan-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrNO7/c1-27-18-9-13(8-17(23)20(18)28-2)19-15(21(25)29-3)11-24(10-14-6-5-7-31-14)12-16(19)22(26)30-4/h8-9,11-12,14,19H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHGIQLRYOLRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4046738.png)
![1-(4-fluoro-3-nitrophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4046743.png)
![5,7-dimethyl-2-(4-propylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B4046762.png)
![ethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4046766.png)
![3,5-DIMETHYL 4-(5-METHYLTHIOPHEN-2-YL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4046769.png)
![N-[3-[(2,6-dimethylphenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B4046774.png)
![1-(3-Ethoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4046780.png)
![N-(4-chlorophenyl)-2-({2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}sulfanyl)acetamide](/img/structure/B4046782.png)
![1-(4-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4046783.png)
![3-(1,3-benzodioxol-5-yl)-6-benzyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4046796.png)

![1-(4-Chlorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4046808.png)
![11-(1H-indol-3-yl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4046811.png)
![N-(9-ethyl-9H-carbazol-3-yl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B4046833.png)
